molecular formula C21H29Cl3O4 B5002719 4-tert-butylcyclohexyl 2,3,3-trichloro-2-propen-1-yl 4-cyclohexene-1,2-dicarboxylate

4-tert-butylcyclohexyl 2,3,3-trichloro-2-propen-1-yl 4-cyclohexene-1,2-dicarboxylate

Cat. No. B5002719
M. Wt: 451.8 g/mol
InChI Key: CFYPOLFDUUOKNT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a cyclohexyl ring structure, given the presence of “cyclohexyl” and “cyclohexene” in the name. The “4-tert-butyl” part suggests a tertiary butyl group attached to the 4th carbon of the cyclohexyl ring. The “2,3,3-trichloro-2-propen-1-yl” and “4-cyclohexene-1,2-dicarboxylate” parts suggest the presence of a propene group with three chlorine atoms and a cyclohexene ring with two carboxylate groups, respectively .


Molecular Structure Analysis

The molecular structure of such a compound would likely be quite complex, with multiple ring structures and functional groups. The exact structure would depend on the specific locations and orientations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of polar carboxylate groups might increase solubility in polar solvents, while the large size and complex structure of the molecule might influence properties like melting point and boiling point .

Mechanism of Action

The mechanism of action of a compound depends on its use. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, if the compound is volatile, it might pose inhalation risks. The presence of chlorine atoms could potentially make the compound toxic or environmentally hazardous if not handled properly .

Future Directions

The future directions for research or use of a compound like this would depend on its properties and potential applications. It could be interesting to explore its potential uses in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29Cl3O4/c1-21(2,3)13-8-10-14(11-9-13)28-20(26)16-7-5-4-6-15(16)19(25)27-12-17(22)18(23)24/h4-5,13-16H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYPOLFDUUOKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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